molecular formula C4H5NaO7S B1624036 Sulphosuccinic acid, sodium salt CAS No. 20526-58-3

Sulphosuccinic acid, sodium salt

Cat. No.: B1624036
CAS No.: 20526-58-3
M. Wt: 220.14 g/mol
InChI Key: WQQPDTLGLVLNOH-UHFFFAOYSA-M
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Description

Sulphosuccinic acid, sodium salt, also known as sodium sulfosuccinate, is an inorganic compound with the chemical formula C4H7NaO7S. It appears as a white crystalline powder that is soluble in water. This compound is primarily used in industrial applications as a dyeing aid, enhancing color fastness and uniform dyeing. It also serves as a component in surfactants, such as detergents, dye dispersants, and emulsifiers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulphosuccinic acid, sodium salt, is typically synthesized by reacting maleic anhydride with sodium bisulfite. The reaction is carried out at a temperature range of 70-90°C. The maleic anhydride is preheated, and then a solution of sodium bisulfite is slowly added to the system. The reaction mixture is stirred for 2-10 hours at the same temperature range to obtain the sodium sulfosuccinate solution .

Industrial Production Methods

For industrial production, the process involves the same basic reaction but on a larger scale. The raw materials used are maleic anhydride and sodium bisulfite. The reaction is conducted in large reactors with precise control over temperature and stirring to ensure high conversion rates and product quality. The final product is crystallized and purified to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Sulphosuccinic acid, sodium salt, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sulphosuccinic acid, sodium salt, has a wide range of applications in scientific research:

Mechanism of Action

The precise mechanism of action of sulphosuccinic acid, sodium salt, is not fully understood. it is believed to act as a chelator, binding to specific enzymes and proteins and inhibiting their activity. This chelation process can alter the structure and function of the target molecules, leading to various effects depending on the application .

Comparison with Similar Compounds

Similar Compounds

  • Sulphosuccinic acid, alkyl (C4-C20) or diesters, sodium salts
  • Sulphosuccinic acid monoalkyl polyethyleneglycol esters, sodium salts
  • Alkyl sulfonates

Uniqueness

Sulphosuccinic acid, sodium salt, is unique due to its combination of properties, including high solubility in water, excellent surfactant properties, and its ability to act as a chelator. These characteristics make it highly versatile and suitable for a wide range of applications, from industrial to pharmaceutical uses .

Biological Activity

Sulphosuccinic acid, sodium salt (also known as sodium sulfosuccinate), is a compound widely recognized for its surfactant properties and applications in various fields, including pharmaceuticals, cosmetics, and agriculture. This article explores the biological activity of this compound, focusing on its mechanisms of action, safety assessments, and relevant case studies.

This compound is a sulfonated diester derived from succinic acid. Its chemical structure can be represented as:

C4H7NaO7S\text{C}_4\text{H}_7\text{NaO}_7\text{S}

This compound is known for its ability to act as a surfactant, which lowers the surface tension of liquids and facilitates the emulsification of oils and water.

Mechanisms of Biological Activity

1. Surfactant Properties:
The primary biological activity of sodium sulfosuccinate stems from its surfactant properties. It reduces surface tension in biological fluids, which enhances the absorption of lipids and other compounds. This characteristic is particularly beneficial in formulations aimed at improving drug delivery and enhancing skin permeability .

2. Biodegradability:
Research indicates that sodium sulfosuccinate is biodegradable, making it an environmentally friendly option compared to other synthetic surfactants. Its breakdown products are generally non-toxic, contributing to its safety profile in various applications .

Safety Assessments

The safety of sodium sulfosuccinate has been evaluated in several studies:

  • Skin Irritation Studies: In a study involving rabbits, sodium sulfosuccinate was found to cause significant skin irritation with scores indicating strong irritation potential. The primary irritation score reached 3.83 out of 4 when applied under occlusive conditions .
  • Toxicokinetics: A study administered varying doses of sodium sulfosuccinate to rats. The results indicated that the compound was rapidly excreted, primarily through feces (66%) and urine (25-35%), with no significant accumulation in tissues .
  • Repeated Dose Toxicity: In chronic toxicity studies, no adverse effects were observed at lower doses (≤1250 mg/kg bw) over extended periods. However, higher concentrations (≥1.5%) resulted in decreased body weight gains and increased mortality rates .

Case Studies

1. Cosmetic Applications:
A safety assessment conducted by the Cosmetic Ingredient Review (CIR) highlighted the efficacy of sodium sulfosuccinate as an emulsifier in cosmetic formulations. The panel concluded that it is safe for use within established concentration limits .

2. Pharmaceutical Formulations:
Sodium sulfosuccinate has been utilized in drug formulations due to its ability to enhance solubility and bioavailability. For instance, it has been included in formulations aimed at improving the oral bioavailability of poorly soluble drugs by acting as a solubilizing agent .

Data Table: Summary of Biological Activities and Safety Assessments

Study Type Findings
Skin IrritationPrimary irritation score: 3.83/4; significant irritation observed
ToxicokineticsRapid excretion: 66% feces, 25-35% urine; minimal tissue accumulation
Repeated Dose ToxicityNOAEL: 730 mg/kg bw/day; adverse effects at higher doses
Cosmetic Safety AssessmentSafe for use in cosmetics; effective emulsifier
Pharmaceutical EfficacyEnhances solubility and bioavailability of poorly soluble drugs

Properties

CAS No.

20526-58-3

Molecular Formula

C4H5NaO7S

Molecular Weight

220.14 g/mol

IUPAC Name

sodium;1,4-dihydroxy-1,4-dioxobutane-2-sulfonate

InChI

InChI=1S/C4H6O7S.Na/c5-3(6)1-2(4(7)8)12(9,10)11;/h2H,1H2,(H,5,6)(H,7,8)(H,9,10,11);/q;+1/p-1

InChI Key

WQQPDTLGLVLNOH-UHFFFAOYSA-M

SMILES

C(C(C(=O)[O-])S(=O)(=O)O)C(=O)[O-].[Na+]

Canonical SMILES

C(C(C(=O)O)S(=O)(=O)[O-])C(=O)O.[Na+]

Key on ui other cas no.

20526-58-3

physical_description

Liquid

Pictograms

Irritant

Related CAS

29454-16-8 (Parent)

Origin of Product

United States

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